4-Acetyl-3-methylpiperazin-2-one
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Overview
Description
4-Acetyl-3-methylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C7H12N2O2. It is a derivative of piperazine, a common scaffold in medicinal chemistry due to its versatile chemical properties and biological activities .
Mechanism of Action
Target of Action
It is known that piperazine-containing compounds often interact with various targets depending on their position in the molecule and the therapeutic class .
Mode of Action
Piperazine moieties are generally used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Pharmacokinetics
It is known that the piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-methylpiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or ring opening of aziridines under the action of N-nucleophiles . One common method starts with commercially available ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, which is transformed into the piperazinoimidate using Meerwein conditions (triethyloxonium tetrafluoroborate and sodium carbonate) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and parallel solid-phase synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .
Major Products
The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazines .
Scientific Research Applications
4-Acetyl-3-methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is a key intermediate in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-(3-chlorophenyl)piperazine
- 1-(3-trifluoromethylphenyl)piperazine
- 4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one .
Uniqueness
4-Acetyl-3-methylpiperazin-2-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical properties and biological activities compared to other piperazine derivatives .
Properties
IUPAC Name |
4-acetyl-3-methylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5-7(11)8-3-4-9(5)6(2)10/h5H,3-4H2,1-2H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLKFJJTNCLFFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60525966 |
Source
|
Record name | 4-Acetyl-3-methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60525966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59701-95-0 |
Source
|
Record name | 4-Acetyl-3-methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60525966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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